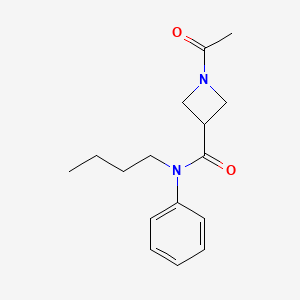![molecular formula C18H24N4O B2811936 5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine CAS No. 2379993-85-6](/img/structure/B2811936.png)
5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a potent and selective inhibitor of a specific protein, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine involves the inhibition of a specific protein, which is involved in various physiological processes. This protein plays a crucial role in the regulation of cell growth, division, and survival. By inhibiting this protein, 5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine can potentially stop the growth and spread of cancer cells and slow down the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine are still being studied. However, preliminary research has shown that this compound can inhibit the activity of a specific protein, which is involved in various physiological processes. This inhibition can potentially lead to the suppression of cancer cell growth and the slowing down of the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine in lab experiments include its selectivity and potency as an inhibitor of a specific protein. This makes it a valuable tool for studying the role of this protein in various physiological processes.
The limitations of using 5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine in lab experiments include its complex synthesis method and the need for expertise in organic chemistry. Additionally, the compound may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine. These include:
1. Further studies to understand the biochemical and physiological effects of the compound.
2. Development of new drugs based on the structure of 5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine for the treatment of various diseases.
3. Investigation of the potential off-target effects of the compound.
4. Study of the compound's pharmacokinetics and pharmacodynamics.
5. Exploration of the compound's potential as a tool for studying the role of specific proteins in various physiological processes.
Conclusion
5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine is a chemical compound that has significant potential in scientific research. Its selectivity and potency as an inhibitor of a specific protein make it a valuable tool for studying the role of this protein in various physiological processes. Further research is needed to fully understand the biochemical and physiological effects of the compound and to develop new drugs based on its structure for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine in scientific research are vast. This compound has been shown to inhibit the activity of a specific protein, which is involved in various physiological processes. Therefore, it has the potential to be used in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-3-15-10-20-18(21-11-15)22-8-4-5-16(12-22)13-23-17-6-7-19-14(2)9-17/h6-7,9-11,16H,3-5,8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPCNFZRYZCGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCCC(C2)COC3=CC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2811853.png)




![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2811860.png)
![3-(2-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2811862.png)

![8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2811864.png)

![1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2811868.png)


![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2811874.png)